molecular formula C10H10N2O2 B181912 N-(2-methyl-1,3-benzoxazol-5-yl)acetamide CAS No. 90915-19-8

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B181912
CAS RN: 90915-19-8
M. Wt: 190.2 g/mol
InChI Key: BBVZUZCKDOOBDC-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzoxazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission and the inhibition of COX-2 activity. N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Biochemical And Physiological Effects

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. In animal models, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to reduce the severity and duration of seizures induced by various convulsants. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to reduce pain and inflammation in animal models of inflammatory pain.

Advantages And Limitations For Lab Experiments

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments, including its relatively simple synthesis, high yield, and potential applications in various fields. However, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, including the development of novel materials based on N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its environmental applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide and its potential side effects.

Synthesis Methods

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-methylbenzoxazole with acetic anhydride, the reaction of 2-methylbenzoxazole with chloroacetyl chloride, and the reaction of 2-methylbenzoxazole with acetic acid and acetic anhydride. The yield of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide varies depending on the method used, with the highest yield reported to be 85% using the reaction of 2-amino-5-methylbenzoxazole with acetic anhydride.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In material science, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In environmental science, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been studied as a potential fluorescent probe for the detection of heavy metal ions in water.

properties

CAS RN

90915-19-8

Product Name

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13)

InChI Key

BBVZUZCKDOOBDC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C

Other CAS RN

90915-19-8

Origin of Product

United States

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